REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[N:12]([O-])=O.[Na+].O.O.[Sn](Cl)Cl.[OH-].[Na+]>Cl.O>[F:11][C:2]([F:1])([F:10])[C:3]1[N:8]=[CH:7][C:6]([NH:9][NH2:12])=[CH:5][CH:4]=1 |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
5.76 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=N1)N)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 30 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1-(6-(Trifluoromethyl)pyridin-3-yl)hydrazine was prepared
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at 80° C. for 3 h
|
Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (4×)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
the crude material was absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (10% to 100% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(C=N1)NN)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |